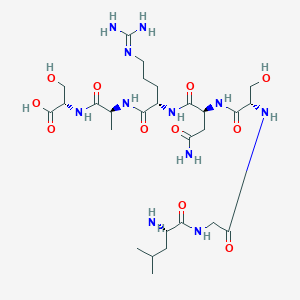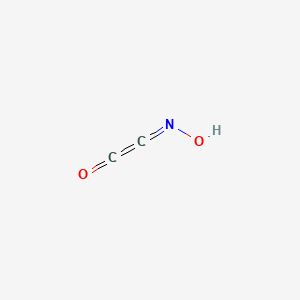
(Hydroxyimino)ethen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hydroxyimino)ethen-1-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a hydroxyimino group attached to an ethenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxyimino)ethen-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with hydroxylamine to form an oxime, followed by oxidation to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (Hydroxyimino)ethen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions include nitrile oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Hydroxyimino)ethen-1-one has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research has explored its use in developing new pharmaceuticals with antimicrobial and anticancer properties.
Industry: It serves as a building block in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (Hydroxyimino)ethen-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
2-(Hydroxyimino)acetaldehyde: Shares a similar hydroxyimino group but differs in the aldehyde moiety.
2-(Hydroxyimino)propanoic acid: Contains a hydroxyimino group attached to a propanoic acid backbone.
2-(Hydroxyimino)butan-1-one: Features a hydroxyimino group linked to a butanone structure.
Uniqueness: (Hydroxyimino)ethen-1-one stands out due to its ethenone moiety, which imparts distinct reactivity and stability compared to other hydroxyimino compounds. This unique structure allows for diverse chemical transformations and applications in various research fields .
Properties
CAS No. |
176714-58-2 |
|---|---|
Molecular Formula |
C2HNO2 |
Molecular Weight |
71.03 g/mol |
InChI |
InChI=1S/C2HNO2/c4-2-1-3-5/h5H |
InChI Key |
DKMKVIKBEJUICX-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
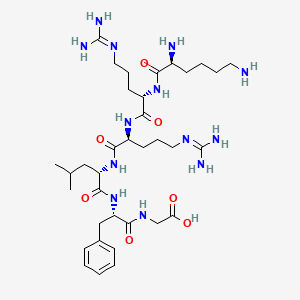
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
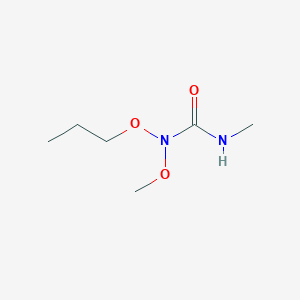
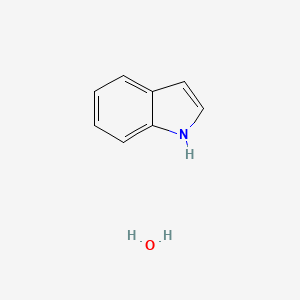
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
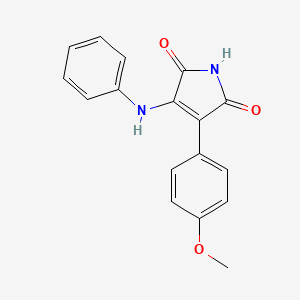
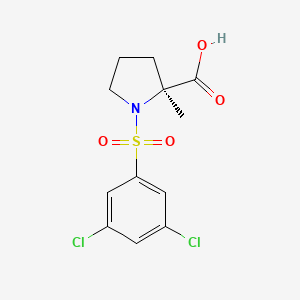
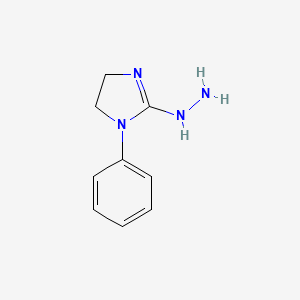
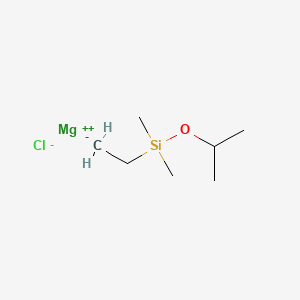
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
